

Comprehensive Characterization Guide: IR Spectrum of 4-Methoxythiazole

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Compound of Interest

Compound Name:	4-Methoxythiazole
CAS No.:	69096-72-6
Cat. No.:	B3279306

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Content Type: Technical Comparison & Characterization Guide Subject: **4-Methoxythiazole** (CAS: 14542-12-2 / 69096-72-6 derivatives) Audience: Medicinal Chemists, Spectroscopists, Drug Development Scientists

Executive Summary & Application Context

4-Methoxythiazole is a critical heterocyclic building block, distinct from its more common isomer, 2-methoxythiazole. It serves as a "locked" enol ether equivalent of 4-hydroxythiazole, preventing tautomerization to the keto-form (thiazolinone). This structural stability makes it a valuable scaffold in the development of TRPM8 antagonists (pain management), antimicrobial agents, and organic sensitizers for solar cells (DSSC).

Accurate IR characterization is essential to distinguish the 4-methoxy isomer from the 2-methoxy isomer and to validate the success of O-methylation reactions (vs. N-methylation).

Quick Comparison: 4-Methoxythiazole vs. Alternatives

Feature	4-Methoxythiazole	2-Methoxythiazole	4-Methylthiazole
Electronic Effect	Electron-donating (Resonance into C5)	Electron-donating (Inductive/Resonance to N3)	Weakly electron-donating (Inductive)
Key IR Marker	C-O-C Asym: ~1230–1260 cm^{-1}	C-O-C Asym: ~1240–1270 cm^{-1}	No C-O stretch
C=N Stretch	Shifted to lower freq. (~1580 cm^{-1})	Higher freq. (~1600 cm^{-1}) due to N-proximity	Standard Thiazole (~1550 cm^{-1})
Stability	Moderate (Acid sensitive)	High	High

Experimental Protocol: Spectral Acquisition

To ensure data integrity and reproducibility, the following protocol is recommended for acquiring the IR spectrum of **4-methoxythiazole** (typically a low-melting solid or liquid).

Methodology: Attenuated Total Reflectance (ATR-FTIR) [2]

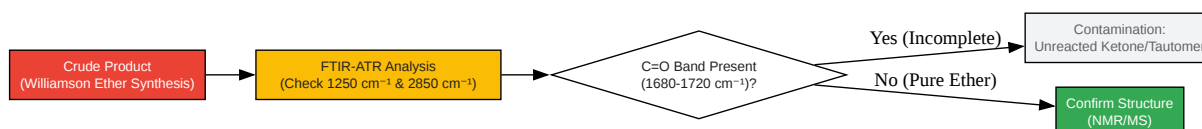
Rationale: ATR is preferred over KBr pellets for this compound due to its potential volatility and hygroscopic nature. ATR minimizes sample preparation errors and prevents water band interference.

Step-by-Step Workflow:

- Instrument Setup:
 - Detector: DTGS or MCT (Mercury Cadmium Telluride) for high sensitivity.
 - Crystal: Diamond/ZnSe (robustness against sulfur compounds).
 - Resolution: 2 cm^{-1} (to resolve fine aromatic splitting).
 - Scans: 32–64 scans to improve Signal-to-Noise (S/N) ratio.

- Background Correction:
 - Clean crystal with isopropanol.
 - Acquire air background immediately prior to sample loading.
- Sample Loading:
 - Apply 10–20 mg of **4-methoxythiazole** directly onto the crystal.
 - Apply pressure using the anvil until the absorbance of the strongest peak (C-O-C or C=N) reaches 0.5–0.8 A.U. (avoid saturation >1.0 A.U.).
- Data Processing:
 - Apply ATR correction (if quantitative comparison to transmission library data is required).
 - Baseline correction: Rubberband method (if scattering is observed).

Validation Workflow (Graphviz Diagram)



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Figure 1: Decision tree for validating the synthesis of **4-methoxythiazole** using IR markers to detect common impurities (e.g., carbonyl tautomers).

Data Analysis: Characteristic Peaks & Assignments[3][4][5][6][7][8][9]

The IR spectrum of **4-methoxythiazole** is defined by the interplay between the electron-rich thiazole ring and the methoxy substituent.

Detailed Peak Assignment Table

Region	Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment	Mechanistic Insight
High Frequency	3100 – 3050	Medium	C-H Stretch (Aromatic)	C2-H and C5-H vibrations of the thiazole ring.
2950 – 2840	Weak	C-H Stretch (Aliphatic)	Characteristic of the Methoxy (-OCH ₃) group. The band at ~2840 cm ⁻¹ is diagnostic for methoxy groups attached to heteroaromatics.	
Double Bond	1580 – 1520	Strong	C=N Stretch	The C=N bond in the thiazole ring. Shifted to lower wavenumbers compared to 2-methoxythiazole due to resonance donation from O4 to C5.
1480 – 1420	Medium	C=C Stretch (Ring)	Skeletal vibration of the heterocyclic ring.	
Fingerprint	1260 – 1230	Very Strong	C-O-C Asym. Stretch	Primary ID Peak. Indicates the formation of the ether linkage.
1080 – 1020	Strong	C-O-C Sym. Stretch	Coupled with ring vibrations.	

880 – 820	Medium	C-S Stretch	Characteristic of the thio-ether moiety within the ring.
750 – 720	Strong	C-H Out-of-Plane (OOP)	"Breathing" mode of the 5-membered ring; position depends heavily on substitution pattern (4-subst vs 2-subst).

Mechanistic Interpretation of Shifts

- The Methoxy "Resonance" Effect: Unlike an alkyl group (e.g., in 4-methylthiazole), the oxygen atom at position 4 acts as a resonance donor. It pushes electron density into the ring, specifically increasing the electron density at Carbon-5.
 - Consequence: This weakens the bond order of the adjacent ring double bonds slightly, causing the C=N stretch to appear at a lower frequency ($\sim 1550\text{--}1580\text{ cm}^{-1}$) compared to electron-deficient thiazoles (which appear $>1600\text{ cm}^{-1}$).
- Distinguishing Isomers (2-OMe vs. 4-OMe):
 - 2-Methoxythiazole: The oxygen is adjacent to both Nitrogen and Sulfur. The inductive withdrawal by Nitrogen competes strongly with resonance. The C=N stretch is often sharper and higher in energy.
 - **4-Methoxythiazole**: The oxygen is conjugated primarily with the C4=C5 double bond. The C-O-C asymmetric stretch is often broader and slightly red-shifted (lower wavenumber) compared to the 2-isomer.

Resonance Pathway Diagram (Graphviz)



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Figure 2: Electronic effects of the 4-methoxy group. The donation of electron density into the C4-C5 bond alters the force constants of the ring, resulting in characteristic red-shifts in the double-bond region.

Comparative Analysis: Product vs. Alternatives

This section objectively compares **4-methoxythiazole** with its closest structural analogs to aid in identification.

Compound	Structure	Key IR Differentiator	Spectral "Fingerprint" Region
4-Methoxythiazole	Ether at C4	Strong C-O-C at ~1250 cm ⁻¹ ; C=N at ~1580 cm ⁻¹ .	Complex region 1000–1300 cm ⁻¹ due to C-O coupling.
2-Methoxythiazole	Ether at C2	Strong C-O-C at ~1260 cm ⁻¹ ; C=N often >1600 cm ⁻¹ (sharper).	Very similar to 4-OMe, requires fingerprint (700-900 cm ⁻¹) comparison.
4-Methylthiazole	Alkyl at C4	Absence of C-O-C band. Strong C-H aliphatic stretches (2920 cm ⁻¹).	Cleaner fingerprint region; no strong bands between 1100–1300 cm ⁻¹ .
4-Hydroxythiazole	Enol/Keto	Broad O-H (~3200 cm ⁻¹) or Strong C=O (~1680 cm ⁻¹).	Presence of Carbonyl (C=O) band confirms tautomerization (unwanted).

Scientist's Note: If your spectrum shows a strong band at 1680–1700 cm^{-1} , you likely do not have pure **4-methoxythiazole**. You likely have the thiazolinone impurity (the keto-tautomer of the hydrolyzed ether). Pure **4-methoxythiazole** should lack a carbonyl peak.

References

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